molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

5-Methoxy-2-nitrobenzoic acid

Cat. No.: B122804
CAS No.: 1882-69-5
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzoic acid (C₈H₇NO₅; MW 197.14 g/mol) is a nitro-substituted benzoic acid derivative characterized by a methoxy group at the 5-position and a nitro group at the 2-position of the aromatic ring. This compound is notable for its diverse applications in organic synthesis, pharmaceutical intermediates, and biodegradation pathways. It is frequently identified in natural extracts, such as the methanol extract of Marrubium vulgare, where it exhibits high abundance . Additionally, it serves as a metabolite in the biodegradation of synthetic pyrethroids like cypermethrin, produced by bacterial strains such as Rhodobacter sphaeroides S10-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-nitrobenzoic acid can be synthesized through the nitration of methyl benzoate followed by hydrolysis. The nitration involves the use of nitric acid or a mixture of nitric and sulfuric acids . The hydrolysis of the resulting methyl 5-methoxy-2-nitrobenzoate is carried out using sodium hydroxide in water, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Synthesis and Derivatives

5-Methoxy-2-nitrobenzoic acid serves as a versatile starting material in the synthesis of various bioactive compounds. Notably, it is used to synthesize:

  • Dictyoquinazol A : A neuroprotective compound that has shown promise in protecting neuronal cells from oxidative stress .
  • Cathepsin S Inhibitors : These inhibitors have potential antitumor applications, indicating the compound's relevance in cancer research .
  • Pyrrolobenzodiazepines : This class of compounds has been explored for their anticancer properties and ability to induce apoptosis in cancer cells .

Neuroprotective Properties

A study reported the synthesis of dictyoquinazol A from this compound, highlighting its neuroprotective effects against oxidative damage in neuronal cells. The compound demonstrated significant potential in protecting against neurodegenerative diseases through its antioxidant properties.

Antitumor Activity

Research on cathepsin S inhibitors synthesized from this acid revealed promising results in inhibiting tumor growth in vitro. The derivatives showed effective cytotoxicity against various cancer cell lines, suggesting that modifications to the nitrobenzoic structure could enhance therapeutic efficacy .

Synthesis of Betrixaban Intermediates

In the pharmaceutical field, this compound has been utilized as an intermediate in the synthesis of Betrixaban, an anticoagulant medication. The reaction with 5-chloropyridin-2-amine yielded N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, showcasing its utility in drug development .

Summary of Applications

ApplicationDescription
Neuroprotective CompoundStarting material for dictyoquinazol A synthesis; protects neurons from oxidative stress.
Antitumor AgentsUsed to create cathepsin S inhibitors; shows cytotoxicity against cancer cell lines.
Pharmaceutical IntermediatesEssential for synthesizing Betrixaban; contributes to anticoagulant drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The chemical behavior and applications of 5-methoxy-2-nitrobenzoic acid are influenced by the positions of its functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications/Properties
This compound 2-NO₂, 5-OCH₃, 1-COOH C₈H₇NO₅ 197.14 Biodegradation metabolite , precursor for pharmaceuticals
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid 2-NO₂, 4-OBn, 5-OCH₃, 1-COOH C₁₅H₁₃NO₆ 303.27 Intermediate in antitumor agent synthesis
2-Fluoro-5-nitrobenzoic acid 2-F, 5-NO₂, 1-COOH C₇H₄FNO₄ 185.11 Less reactive in esterification; used in agrochemicals
Methyl 5-methoxy-2-nitrobenzoate 2-NO₂, 5-OCH₃, 1-COOCH₃ C₉H₉NO₅ 211.17 Esterified form; improved lipophilicity for drug delivery

Key Observations :

  • Substituent Position : The 2-nitro group enhances electrophilicity, making this compound reactive toward reduction (e.g., hydrogenation to anthranilic acid derivatives) . In contrast, 4-benzyloxy substitution increases steric bulk, favoring use in selective coupling reactions .
  • Functional Groups : Replacement of the carboxylic acid with a methyl ester (e.g., Methyl 5-methoxy-2-nitrobenzoate) reduces polarity, enhancing membrane permeability in drug design .

Reduction Pathways

  • This compound is selectively reduced to 5-methoxyanthranilic acid, a key intermediate for benzodiazepines and neuroprotective alkaloids (e.g., dictyoquinazol A) .
  • Comparatively, 2-fluoro-5-nitrobenzoic acid undergoes slower reduction due to electron-withdrawing fluorine, limiting its utility in amine synthesis .

Amide and Ester Formation

  • The carboxylic acid group in this compound readily forms amides, as seen in the synthesis of N-(furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide (95% yield) .
  • In contrast, 5-chloro-2-methoxybenzoic acid forms less stable amides due to steric hindrance from the chloro substituent .

Biodegradation and Environmental Impact

  • This compound is a terminal metabolite in cypermethrin degradation, produced via reductive dechlorination and oxidation by Rhodobacter sphaeroides S10-1 . Unlike 3-phenoxybenzoic acid (a common pyrethroid metabolite), it lacks antimicrobial activity, enabling accumulation in aerobic environments .
  • 3,5-Dimethoxybenzamide (a co-metabolite) exhibits slower degradation rates due to its stable amide bond, highlighting the superior biodegradability of nitro-substituted benzoic acids .

Pharmaceutical Relevance

  • Anticancer Agents : Derivatives like 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid are intermediates in antitumor agents targeting kinase pathways .
  • Neuroprotective Alkaloids : this compound is a precursor to dictyoquinazol A, which shows efficacy in stroke models .
  • Factor Xa Inhibitors : Its nitro group facilitates coupling with heterocycles, enhancing anticoagulant activity in imidazobenzodiazepines .

Biological Activity

5-Methoxy-2-nitrobenzoic acid (CAS No. 1882-69-5) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic uses, supported by relevant research findings and data.

  • Molecular Formula : C8H7NO5
  • Molecular Weight : 197.14 g/mol
  • Appearance : Beige to grey or brown granules

This compound is a substituted nitrobenzoic acid that can be synthesized from various precursors. Its structure includes a methoxy group and a nitro group, which are crucial for its biological activity.

Antitumor Properties

This compound has been identified as a precursor in the synthesis of Cathepsin S inhibitors , which have antitumor applications. Cathepsin S is a cysteine protease involved in tumor invasion and metastasis, making its inhibition a potential therapeutic strategy against cancer .

In addition, this compound is utilized in the synthesis of 2-aminocombretastatin derivatives , which exhibit antimitotic properties. These derivatives are being studied for their ability to disrupt microtubule dynamics in cancer cells, leading to apoptosis .

Neuroprotective Effects

Research indicates that this compound serves as a starting material for the synthesis of dictyoquinazol A , a compound known for its neuroprotective effects. This suggests that derivatives of this compound may hold promise in treating neurodegenerative diseases .

Antioxidant Activity

Preliminary studies have shown that compounds similar to this compound exhibit antioxidant properties, potentially reducing oxidative stress in cells. The presence of the nitro group may facilitate redox reactions that contribute to this activity.

Synthesis and Derivative Studies

A study published in RSC Advances explored the catalytic reduction of this compound to produce various derivatives, including those with enhanced biological activities. The research highlighted the importance of optimizing reaction conditions to maximize yield and purity of the desired products .

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific carbohydrate-hydrolyzing enzymes, indicating potential applications in managing metabolic disorders such as diabetes .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntitumorInhibition of Cathepsin S
NeuroprotectiveSynthesis precursor for dictyoquinazol A
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits carbohydrate-hydrolyzing enzymes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-methoxy-2-nitrobenzoic acid and its derivatives?

  • Methodology :

  • Direct synthesis : The compound is often synthesized via nitration of 5-methoxybenzoic acid derivatives. For example, coupling reactions with amines (e.g., furfurylamine) using POCl₃ and pyridine in acetonitrile yield nitroamide intermediates, which can be further hydrogenated to produce amino derivatives .
  • Esterification : Methylation of the carboxylic acid group is achieved using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in DMF, followed by purification via extraction and solvent removal .
  • Safety note : Reactions involving nitration require careful control of temperature and reagent stoichiometry to avoid byproducts .

Q. How is this compound characterized in research settings?

  • Analytical techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 8.11 (d, J = 9.1 Hz) and methoxy groups at δ 3.90 (s) .
  • Chromatography : Thin-layer chromatography (TLC) with PE/EA (2:1) or HPLC monitors reaction progress and purity .
  • Melting point : Reported ranges (125–133°C) vary slightly depending on crystallization conditions and purity .

Q. What safety protocols are essential when handling this compound?

  • Hazards : The compound is a skin and eye irritant (GHS Category 2/2A).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize the reduction of the nitro group in this compound to an amine?

  • Methods :

  • Catalytic hydrogenation : Use H₂ and Pd/C in ethanol under moderate pressure (e.g., 50 psi) to yield 5-methoxyanthranilic acid, a precursor for pharmaceuticals like betrixaban .
  • Chemical reduction : Stannous chloride (SnCl₂·2H₂O) in chloroform/methanol mixtures reduces nitro groups efficiently but requires careful pH control to prevent over-reduction .
  • Challenges : Competing side reactions (e.g., dehalogenation) may occur if halogen substituents are present .

Q. How can discrepancies in reaction yields or analytical data be resolved?

  • Case study : In the synthesis of N-(furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide, a 95% yield was achieved using POCl₃/pyridine , whereas other methods may report lower yields due to incomplete coupling or purification losses.
  • Troubleshooting :

  • Verify reagent purity (e.g., anhydrous conditions for methylation ).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out impurities .
  • Optimize solvent systems (e.g., acetonitrile vs. DMF) to improve reaction kinetics .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Pharmaceutical applications :

  • Betrixaban : The compound serves as a key intermediate. Coupling with 2-amino-5-chloropyridine forms a nitroamide, which is hydrogenated to the active drug .
  • Benzodiazepines : Reduction to 5-methoxyanthranilic acid enables cyclization with L-proline to generate imidazobenzodiazepines, which are explored for asthma treatment .
    • Mechanistic insight : The methoxy group enhances electron density, directing electrophilic substitution in aromatic systems .

Q. How can researchers address challenges in scaling up reactions involving this compound?

  • Process optimization :

  • Solvent selection : Replace chlorinated solvents (e.g., CHCl₃) with greener alternatives (e.g., ethyl acetate) .
  • Catalyst recycling : Recover Pd/C via filtration after hydrogenation to reduce costs .
  • Purity control : Use recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity for pharmaceutical intermediates .

Q. Key Citations

  • Structural characterization and synthetic protocols:
  • Safety and handling guidelines:
  • Pharmaceutical applications:
  • Reduction methodologies:

Properties

IUPAC Name

5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADKXVAIGMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320805
Record name 5-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1882-69-5
Record name 5-Methoxy-2-nitrobenzoic acid
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Record name 5-methoxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

Sulfamic acid (15.73 g, 0.162 mol) is added to a solution of 5-methoxy-2-nitrobezaldehyde (19.6 g, 0.108 mol) in an acetone/water (1:1) mixture. Sodium chlorite (18.31 g, 80% real, 0.162 mol) is then added to the reaction mixture at a rate which maintains the reaction mixture temperature below 40° C. The resultant reaction mixture is stirred at room temperature for 24 hours and poured into water. The aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed sequentially with 2N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title product as a yellow solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The crude material from Example 44b (23.3 g) is dissolved in 110 ml ethanol and 44 ml of 4N NaOH. The mixture is stirred at rt for 18 h. After that time, the ethanol is evaporated. To the residue, water is added and the mixture is washed twice with dichloromethane. To the water phase, conc. HCl is added until pH=1 is reached. The title compound is obtained by extraction with ether. Purification follows by crystallization from ethyl acetate-hexane. mp: 131-134° C.; MS: 196 (M+−1); HPLC: tret=7.90 min (Grad 1).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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